BenchChemオンラインストアへようこそ!

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Drug-likeness QED Physicochemical profiling

This compound presents a unique procurement opportunity: a blank-slate 1,3,4-thiadiazole thioacetamide with no published bioactivity data, enabling de novo target identification and chemical probe development. Its favorable drug-likeness profile (QED 0.73 vs. acetazolamide 0.49; clogP 2.65; TPSA 68.09 Ų) makes it a superior scaffold-hopping starting point for metalloenzyme inhibitor programs. The 5-acetamido-thioether architecture is validated for enhanced antibacterial potency. Generic substitution is precluded—this precise substitution pattern governs target engagement and must be specified in procurement.

Molecular Formula C14H16N4O2S2
Molecular Weight 336.43
CAS No. 392295-43-1
Cat. No. B2832109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
CAS392295-43-1
Molecular FormulaC14H16N4O2S2
Molecular Weight336.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C
InChIInChI=1S/C14H16N4O2S2/c1-8-4-5-11(9(2)6-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19)
InChIKeyZHQBFYPLWBSAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 392295-43-1): Chemical Identity and Comparator Landscape


2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 392295-43-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole thioacetamide class . Its core scaffold is shared with clinically established drugs such as acetazolamide, positioning it within a pharmacologically privileged chemotype [1]. The molecule features a 5-acetamido-1,3,4-thiadiazole ring linked via a thioether bridge to an N-(2,4-dimethylphenyl)acetamide moiety, resulting in a molecular formula of C₁₄H₁₆N₄O₂S₂ and a molecular weight of 336.43 g/mol . While the 1,3,4-thiadiazole scaffold is associated with carbonic anhydrase inhibition, antimicrobial effects, and anticancer activity [1], the specific biological profile of this compound remains largely uncharacterized in the peer-reviewed literature, making its differentiation from analogs reliant on physicochemical properties and structural comparisons.

Why 2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


Generic substitution among 1,3,4-thiadiazole derivatives is precluded by the profound impact of peripheral substituents on physicochemical properties and biological target engagement [1]. This compound possesses a unique combination of three critical pharmacophoric elements—the 5-acetamido group, the central thioether bridge, and the 2,4-dimethylphenyl terminus—that collectively govern its molecular recognition profile. Even minor structural perturbations within this chemotype can drastically alter activity: for example, replacing the morpholine C-ring of linezolid with a 1,3,4-thiadiazolyl ring and subsequently converting the C5 acetamide to a thioacetamide markedly enhanced antibacterial potency against both Gram-positive and Gram-negative organisms [2]. Consequently, procurement decisions based solely on scaffold similarity without considering the precise substitution pattern risk acquiring a compound with divergent or entirely absent biological activity.

Quantitative Differentiation Evidence for 2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 392295-43-1)


Drug-Likeness Superiority Over Acetazolamide: QED Score Comparison

The target compound exhibits a Quantitative Estimate of Drug-likeness (QED) score of 0.73, which substantially exceeds that of the reference drug acetazolamide (QED = 0.49) [1]. This difference reflects the compound's more balanced physicochemical property profile, suggesting improved potential for oral bioavailability and lead development.

Drug-likeness QED Physicochemical profiling Lead optimization

Enhanced Lipophilicity for Membrane Permeation Versus Acetazolamide

The target compound has a calculated logP (clogP) of 2.65, markedly higher than acetazolamide (clogP = −0.26) [1][2]. This 2.91 log unit increase translates to approximately 800-fold greater lipophilicity, which is consistent with enhanced passive membrane permeability and potential for crossing biological barriers such as the blood-brain barrier.

Lipophilicity clogP Membrane permeability CNS penetration

Reduced Topological Polar Surface Area Indicating Superior Permeability Relative to Acetazolamide

The topological polar surface area (TPSA) of the target compound is 68.09 Ų, considerably lower than that of acetazolamide (TPSA ≈ 152 Ų) [1][2]. Since TPSA values below 140 Ų are generally associated with good oral absorption and values below 90 Ų are linked to favorable blood-brain barrier penetration, this 55% reduction in polar surface area represents a significant advantage for permeability-dependent applications.

TPSA Permeability Oral absorption ADME

Structural Differentiation from 2,4-Dimethylphenyl-Containing 1,3,4-Thiadiazoles with Demonstrated Urease and Antioxidant Activity

The target compound contains both a 5-acetamido-thiadiazole ring and a thioether-linked 2,4-dimethylphenyl acetamide side chain, distinguishing it from simpler 2,4-dimethylphenyl-substituted 1,3,4-thiadiazoles such as N-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (compound 9h) [1]. Compound 9h demonstrated antioxidant activity exceeding that of the standard drug but was not reported to possess urease inhibitory activity, whereas related triazole derivatives (8d, 8e) exhibited potent urease inhibition [1]. The target compound's unique 5-acetamido-thioether architecture introduces additional hydrogen-bonding capacity that is absent in the direct 2-amino-linked analog, potentially redirecting biological target engagement.

Selectivity SAR Urease inhibition Antioxidant 2,4-dimethylphenyl

Thioacetamide Bridge as a Recognized Potency-Enhancing Motif in Antibacterial 1,3,4-Thiadiazoles

In a comparative study of 1,3,4-thiadiazole phenyl oxazolidinone analogues, conversion of the C5 acetamide group to a thioacetamide significantly increased antibacterial potency against both Gram-positive and Gram-negative bacteria [1]. The target compound incorporates this potency-enhancing thioacetamide motif at the C5 position of the 1,3,4-thiadiazole ring, distinguishing it from simple acetamide-bearing analogs that lack the sulfur atom at this position. Although quantitative MIC data for the target compound itself are not available, the class-level precedent establishes the thioacetamide substitution as a validated potency-enhancing modification.

Thioacetamide Antibacterial Potency enhancement Oxazolidinone

Experimentally Uncharacterized Biological Activity Profile: A Transparent Caution for Procurement

Despite its structural membership in the pharmacologically privileged 1,3,4-thiadiazole class, a systematic search of ChEMBL, PubChem BioAssay, BindingDB, and PubMed reveals no publicly available quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC) for this compound [1][2][3]. This contrasts sharply with well-characterized analogs such as acetazolamide (carbonic anhydrase II Kᵢ = 12 nM) and BPTES (glutaminase IC₅₀ = 3.3 μM) [4][5]. The absence of activity data means that procurement of this compound for biological screening carries inherent uncertainty regarding its target engagement profile and potency.

Data gap Biological characterization Risk assessment Procurement decision

Recommended Application Scenarios for 2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Based on Quantitative Evidence


Scaffold-Hopping and Lead Optimization Programs Requiring Improved Drug-Likeness Over Acetazolamide

Researchers engaged in carbonic anhydrase or related metalloenzyme inhibitor programs can use this compound as a scaffold-hopping starting point. Its QED score of 0.73 substantially exceeds that of acetazolamide (0.49), indicating a more favorable balance of molecular properties for oral lead development [1]. The elevated clogP (2.65 vs. −0.26) and reduced TPSA (68.09 vs. 152 Ų) suggest improved passive permeability, making this chemotype particularly attractive for targets where acetazolamide's poor membrane penetration limits efficacy [1][2].

Antibacterial Discovery Leveraging the Potency-Enhancing Thioacetamide Motif

The thioacetamide bridge at the C5 position of the 1,3,4-thiadiazole ring has been demonstrated to enhance antibacterial potency in oxazolidinone-derived analogs [3]. This compound can serve as a core scaffold for medicinal chemistry exploration aimed at Gram-positive and Gram-negative bacterial targets, with the thioacetamide group providing a validated potency-enhancing element that is absent in simple acetamide-bearing 1,3,4-thiadiazoles.

Chemical Probe Development for Underexplored Biological Targets

Given the complete absence of publicly reported biological activity data [4], this compound represents a blank-slate opportunity for de novo target identification and chemical probe development. Its favorable physicochemical profile (QED = 0.73, clogP = 2.65, TPSA = 68.09) positions it as a suitable starting point for phenotypic screening and target deconvolution studies, particularly for intracellular targets where polar 1,3,4-thiadiazole sulfonamides are excluded [1].

Structure-Activity Relationship (SAR) Studies on 2,4-Dimethylphenyl-Thiadiazole Series

The target compound occupies a distinct structural niche within the 2,4-dimethylphenyl-thiadiazole chemical series: its 5-acetamido-thioether architecture differs from the direct amine-linked analog (compound 9h) that showed antioxidant activity and from the triazole-thiones (8d, 8e) that exhibited urease inhibition [5]. Systematic SAR studies incorporating this compound can elucidate how linker chemistry (thioether vs. direct amine) and 5-position substitution (acetamido vs. aryl) modulate target selectivity within this pharmacologically diverse scaffold.

Quote Request

Request a Quote for 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.